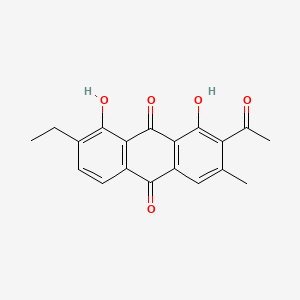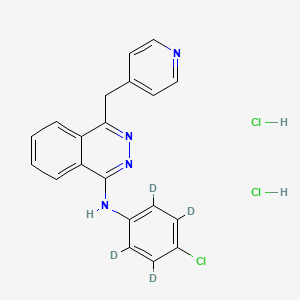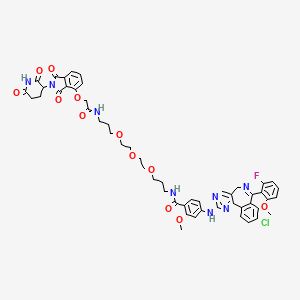
Huanglongmycin N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Huanglongmycin N is a natural product isolated from the bacterium Streptomyces sp. CB09001. It belongs to the family of aromatic polyketides, which are known for their diverse biological activities. This compound has been identified as a DNA topoisomerase I inhibitor, making it a compound of interest for its potential anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Huanglongmycin N is biosynthesized by a type II polyketide synthase (PKS) pathway. The biosynthesis involves the condensation of nine molecules of malonyl-CoA to form a nonaketide chain, which undergoes cyclization, reduction, and aromatization to yield the final product . The specific genes involved in this biosynthetic pathway have been identified in the Streptomyces sp. CB09001 genome .
Industrial Production Methods
For large-scale production, Streptomyces sp. CB09001 can be fermented in suitable media. The fermentation process involves growing the bacteria in large bioreactors, followed by extraction and purification of this compound from the culture broth .
Chemical Reactions Analysis
Types of Reactions
Huanglongmycin N undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its aromatic polyketide structure, which provides multiple reactive sites .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products
The major products formed from the reactions of this compound include various oxidized and reduced derivatives. These derivatives retain the core aromatic structure but exhibit different functional groups, which can alter their biological activities .
Scientific Research Applications
Huanglongmycin N has several scientific research applications:
Mechanism of Action
Huanglongmycin N exerts its effects by inhibiting DNA topoisomerase I, an enzyme that relaxes supercoiled DNA during replication and transcription. By binding to the enzyme, this compound prevents it from re-ligating the DNA strands, leading to DNA damage and cell death . This mechanism is particularly effective against rapidly dividing cancer cells, making this compound a promising anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Huanglongmycin N is structurally similar to other aromatic polyketides, such as doxorubicin and tetracycline. These compounds also exhibit significant biological activities, including anticancer and antibiotic properties .
Uniqueness
What sets this compound apart is its specific inhibition of DNA topoisomerase I, whereas other similar compounds may target different enzymes or pathways. Additionally, this compound’s unique tricyclic scaffold with a benzene-fused pyran/pyrone structure distinguishes it from other polyketides .
Properties
Molecular Formula |
C19H16O5 |
|---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
2-acetyl-7-ethyl-1,8-dihydroxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C19H16O5/c1-4-10-5-6-11-14(16(10)21)19(24)15-12(17(11)22)7-8(2)13(9(3)20)18(15)23/h5-7,21,23H,4H2,1-3H3 |
InChI Key |
VYJBLWXOYRRIMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C(=C(C(=C3)C)C(=O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-N-[4-[4-[(2R)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine](/img/structure/B12424336.png)
![2-butyl-5-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-3-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}pyrimidin-4(3H)-one](/img/structure/B12424344.png)







![2,2,2-trifluoro-N-(pyridin-3-ylmethyl)-N-[4-[2-(trideuteriomethoxy)phenoxy]phenyl]ethanesulfonamide;hydrochloride](/img/structure/B12424398.png)
![(4aS,7aR)-7-(hydroxymethyl)-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,7aH-cyclopenta[c]pyran-5-yl 4-hydroxybenzoate](/img/structure/B12424402.png)

